molecular formula C10H10ClN3O B2915261 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol CAS No. 62881-59-8

1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol

Cat. No. B2915261
CAS RN: 62881-59-8
M. Wt: 223.66
InChI Key: GANDFHBWHQFNCX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, also known as 4-Chloro-1-triazole, is an important organic compound that has been studied extensively in recent years. It has a wide range of applications in both scientific research and industrial production. 4-Chloro-1-triazole is a colorless, crystalline solid that is soluble in many organic solvents. It is a versatile compound that can be used as a starting material in the synthesis of many other compounds, such as drugs and dyes.

Scientific Research Applications

Crystal Structure Analysis

  • The compound exhibits notable characteristics in its crystal structure, essential for understanding its chemical properties. For instance, a study detailed the crystal structure of a related compound, highlighting the angles formed between chlorophenyl and triazole rings, which are crucial for its activity as a fungicide (Kang, Kim, Kwon, & Kim, 2015).

Synthesis and Structural Studies

  • Research into the synthesis and structural characteristics of azolylmethanes, including derivatives of the compound, has provided insights into their potential applications. These studies focus on molecular conformations and intramolecular hydrogen bonding, which are significant for their biological activities (Anderson, Branch, Loeffler, Mann, Nowell, & Walker, 1984).

Molecular Conformation and Absolute Configuration

  • Investigations into the absolute configuration of molecular structures, such as vorozole and its analogues, are critical for understanding the bioactivity of these compounds. This includes studying the dihedral angles and configurations at chiral centers, which are essential for their efficacy (Peeters, Schuerman, Blaton, & Ranter, 1993).

Synthesis for Medical Imaging Applications

  • The compound has been studied for its potential in medical imaging. For example, 18F-labelled vorozole analogues have been developed as PET tracers for aromatase, indicating its application in diagnostic imaging (Erlandsson, Karimi, Takahashi, & Långstrom, 2008).

Antifungal Activity

  • Several derivatives of the compound have shown promising antifungal activities. Research into novel derivatives highlighted their potential in controlling fungal infections, an area of significant interest in agriculture and medicine (Ruan, Jin, He, Yang, Bhadury, He, Wang, & Song, 2011).

Extraction Processes

Bioactivity and Synthesis

  • The compound's derivatives have been synthesized and tested for various biological activities, indicating a broad range of potential applications in pharmaceuticals and agriculture (Jian, 2003).

properties

IUPAC Name

1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7,10,15H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANDFHBWHQFNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN2C=NC=N2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred suspension of 3.4 parts of a sodium hydride dispersion 78% in 90 parts of N,N-dimethylformamide are added portionwise, during a 5 minutes-period, 6.9 parts of 1H-1,2,4-triazole. After stirring for 10 minutes at room temperature, there are added 19.1 parts of 4-chloro-α-(chloromethyl)benzenemethanol. The whole is stirred and refluxed for 8 hours. The reaction mixture is cooled and poured onto water. The product is extracted with dichloromethane. The extract is washed with water, dried, filtered and evaporated. The residue is triturated in 2,2'-oxybispropane. The product is filtered off and crystallized from methylbenzene, yielding 17.3 parts (77%) of α-(4-chlorophenyl)-1H-1,2,4-triazole-1-ethanol; mp. 119° C.
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Synthesis routes and methods II

Procedure details

A suspension of α-1,2,4-triazol-1-yl-p-chloroacetophenone (4 g) in methanol (12 ml) was treated with sodium borohydride (0.5 g) with cooling and stirring. The mixture was then left at room temperature for 0.5 hour and refluxed for 1 hour. The methanol was removed under reduced pressure and water (25 ml) was added followed by dilute hydrochloric acid (10 ml). The white solid was filtered, washed with water and dried. Crystallisation from ethyl acetate-petroleum ether (60°-80°) gave the title compound as a white crystalline solid. Analysis:
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